BMS 813160-Bio-X
描述
BMS-813160 is a potent antagonist of chemokine receptor 2 (CCR2) and CCR5 . It specifically binds and prevents the activation of both CCR2 and CCR5 . It has been used in research studies for the treatment of pancreatic cancer .
Molecular Structure Analysis
The molecular formula of BMS-813160 is C25H40N8O2 . Its defining structural feature is a unique chiral all cis triamino cyclohexane core .Physical And Chemical Properties Analysis
BMS-813160 has good permeability at pH = 7.4 in PAMPA experiments and demonstrated excellent human liver microsome stability .科学研究应用
Application 1: Treatment of Pancreatic Ductal Adenocarcinoma (PDAC)
- Summary of the Application: BMS-813160 is being tested in combination with other drugs for the treatment of pancreatic cancer . The drugs being tested alongside BMS-813160 are nivolumab, gemcitabine, and nab-paclitaxel .
- Methods of Application or Experimental Procedures: The research study involves administering BMS-813160, nivolumab, gemcitabine, and nab-paclitaxel to treat pancreatic cancer . The investigators are looking at both the side effects and the way the disease responds to treatment .
- Results or Outcomes: The study is still ongoing, so the final results are not yet available .
Application 2: Enhancing Immune Responses in Locally Advanced Pancreatic Adenocarcinoma (LAPC)
- Summary of the Application: The use of GVAX, Nivolumab, and BMS-813160 is hypothesized to promote immune responses through enhanced effector T cell infiltration and activation by GVAX and nivolumab while inhibiting immunosuppressive tumor-associated macrophages via CCR2/5 inhibition with BMS-813160 .
- Methods of Application or Experimental Procedures: This open-label, single-center two-arm phase I/II trial uses neoadjuvant/adjuvant nivolumab and BMS-813160 +/- GVAX following 8 to 16 doses of FOLFIRINOX and SBRT in patients with newly diagnosed LAPC .
- Results or Outcomes: The study is still ongoing, so the final results are not yet available .
Application 3: Treatment of Borderline Resectable and Locally Advanced Pancreatic Ductal Adenocarcinoma (PDAC)
- Summary of the Application: BMS-813160 is being tested in combination with nivolumab, gemcitabine, and nab-paclitaxel for the treatment of borderline resectable and locally advanced pancreatic ductal adenocarcinoma (PDAC) .
- Methods of Application or Experimental Procedures: The research study involves administering BMS-813160, nivolumab, gemcitabine, and nab-paclitaxel to treat PDAC . The investigators are looking at both the side effects and the way the disease responds to treatment .
- Results or Outcomes: The study is still ongoing, so the final results are not yet available .
Application 4: Enhancing Immune Responses in Locally Advanced Pancreatic Adenocarcinoma (LAPC)
- Summary of the Application: The use of GVAX, Nivolumab, and BMS-813160 is hypothesized to promote immune responses through enhanced effector T cell infiltration and activation by GVAX and nivolumab while inhibiting immunosuppressive tumor-associated macrophages via CCR2/5 inhibition with BMS-813160 .
- Methods of Application or Experimental Procedures: This open-label, single-center two-arm phase I/II trial uses neoadjuvant/adjuvant nivolumab and BMS-813160 +/- GVAX following 8 to 16 doses of FOLFIRINOX and SBRT in patients with newly diagnosed LAPC .
- Results or Outcomes: The study is still ongoing, so the final results are not yet available .
Application 5: Treatment of Advanced Pancreatic or Colorectal Cancer
- Summary of the Application: BMS-813160 is being tested in combination with chemotherapy or nivolumab in patients with advanced pancreatic or colorectal cancer .
- Methods of Application or Experimental Procedures: The research study involves administering BMS-813160 in combination with chemotherapy or nivolumab to treat advanced pancreatic or colorectal cancer . The investigators are looking at both the side effects and the way the disease responds to treatment .
- Results or Outcomes: The study is still ongoing, so the final results are not yet available .
Application 6: Combination with Gritstone’s KRAS-directed Vaccine Candidate, SLATE-KRAS
- Summary of the Application: BMS-813160 is being tested in combination with Gritstone’s KRAS-directed vaccine candidate, SLATE-KRAS, in a Phase 1 study .
- Methods of Application or Experimental Procedures: The research study involves administering BMS-813160 in combination with Gritstone’s KRAS-directed vaccine candidate, SLATE-KRAS . The investigators are looking at both the side effects and the way the disease responds to treatment .
- Results or Outcomes: The study is still ongoing, so the final results are not yet available .
安全和危害
未来方向
属性
IUPAC Name |
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N8O2/c1-15(34)28-18-12-16(30-25(5,6)7)8-9-19(18)32-11-10-17(22(32)35)29-23-27-14-26-21-13-20(24(2,3)4)31-33(21)23/h13-14,16-19,30H,8-12H2,1-7H3,(H,28,34)(H,26,27,29)/t16-,17+,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVHFGNTABZQJU-HCXYKTFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BMS 813160-Bio-X | |
CAS RN |
1286279-29-5 | |
Record name | BMS-813160 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286279295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-813160 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16240 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-813160 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83U7957287 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。